molecular formula C8H2BrF2NO3 B2673745 8-Bromo-6,7-difluoro-1H-3,1-benzoxazine-2,4-dione CAS No. 2366994-39-8

8-Bromo-6,7-difluoro-1H-3,1-benzoxazine-2,4-dione

Cat. No. B2673745
CAS RN: 2366994-39-8
M. Wt: 278.009
InChI Key: CGHTXKMACVOZRA-UHFFFAOYSA-N
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Description

8-Bromo-6,7-difluoro-1H-3,1-benzoxazine-2,4-dione is a chemical compound with the molecular formula C8H2BrF2NO3 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound involves a benzoxazine core with bromo and difluoro substituents . The introduction of fluorine atoms on the benzene ring makes electron density in the structure even poorer, downshifting the highest occupied molecular orbital (HOMO) energy level and increasing charge mobility .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 278.01 . More specific properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Antioxidant and Antimicrobial Activities

A study described the facile one-step synthesis of 1H-benzoxazine-2,4-diones, closely related to the compound , from heterocyclic anhydrides. This research explored their antimicrobial activity against various human bacterial pathogens using the broth microdilution method and their antioxidant activity through DPPH• inactivation and ferric-reducing power assay. One of the novel compounds demonstrated significant antioxidant capacity, highlighting the potential of benzoxazine diones in antimicrobial and antioxidant applications (Sarmiento-Sánchez et al., 2014).

Antituberculotic Properties

Further research into the halogenated benzoxazine diones revealed their potential as antituberculotics. Specifically, compounds synthesized from salicylanilides and methyl chloroformate were screened against different strains of mycobacteria. A brominated compound was identified as the most active, suggesting the structural importance of bromine in enhancing antituberculotic activity (Waisser et al., 2007).

Synthesis and Functionalization

The synthesis and functionalization of related compounds, such as pyrimido[2,1-c][1,2,4]triazine-3,6(1H,4H)-diones, were explored, indicating the versatility of the benzoxazine core in creating a variety of biologically active molecules. This adaptability underscores the potential of 8-Bromo-6,7-difluoro-1H-3,1-benzoxazine-2,4-dione in generating new chemical entities with specific biological activities (Jakubkienė et al., 2012).

Heterocycle Exchange Reactions

Innovative approaches to heterocycle exchange reactions were investigated using benzoxazine moieties. These studies demonstrated the potential for structural modifications of the benzoxazine core, enabling the creation of diverse heterocyclic compounds. Such chemical transformations highlight the compound's utility in synthetic organic chemistry and drug discovery (Nozoe et al., 1988).

properties

IUPAC Name

8-bromo-6,7-difluoro-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF2NO3/c9-4-5(11)3(10)1-2-6(4)12-8(14)15-7(2)13/h1H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHTXKMACVOZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)F)Br)NC(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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